1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol
Description
1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol is a secondary alcohol featuring a but-3-en-1-ol chain attached to a 4-chloro-3-fluorophenyl aromatic ring. The compound’s structure is characterized by electron-withdrawing substituents (Cl and F) on the phenyl ring, which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of ERK inhibitors for treating hyperproliferative disorders .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYPOVGUBDOQFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. This requires optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The allylic alcohol structure undergoes oxidation at the hydroxyl-bearing carbon. Common oxidizing agents (e.g., pyridinium chlorochromate) convert the alcohol to a ketone, forming 1-(4-chloro-3-fluorophenyl)but-3-en-1-one. This reaction is stereospecific, retaining configuration due to the planar transition state .
Reduction Reactions
Hydrogenation of the alkene using catalysts like Pd/C or PtO₂ yields saturated alcohols (e.g., 1-(4-chloro-3-fluorophenyl)butan-1-ol). Selectivity depends on reaction conditions:
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Partial hydrogenation : Preserves the aromatic Cl/F substituents.
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Full hydrogenation : Reduces both alkene and aromatic rings under high-pressure H₂ .
Nucleophilic Substitution
The para-chloro and meta-fluoro groups on the aromatic ring activate positions for electrophilic substitution. Halogen exchange reactions (e.g., using KI/NaI) replace Cl with I under SNAr mechanisms .
Cycloaddition Reactions
The conjugated alkene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. Reactivity is enhanced by electron-withdrawing Cl/F groups .
Common Reagents and Conditions
| Reaction Type | Reagents/Catalysts | Conditions |
|---|---|---|
| Oxidation | PCC, KMnO₄ | Anhydrous CH₂Cl₂, 0–25°C |
| Hydrogenation | H₂/Pd-C | EtOH, 1–3 atm, 25–50°C |
| Halogen Exchange | NaI, CuI | DMF, 80–100°C |
| Diels-Alder | Maleic anhydride | Toluene, reflux |
Oxidation Product
1-(4-Chloro-3-fluorophenyl)but-3-en-1-one forms via a two-step mechanism:
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Deprotonation of the hydroxyl group.
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Hydride transfer to the oxidizing agent.
Hydrogenation Pathways
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Alkene hydrogenation : Proceeds via syn-addition, confirmed by retained stereochemistry in chiral centers .
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Aromatic ring stability : The electron-withdrawing Cl/F groups resist reduction under mild conditions .
Substitution Selectivity
The meta-fluoro group directs electrophiles to the para position relative to Cl, leveraging its strong -I effect. Observed regioselectivity aligns with Hammett σ values (σₘ-F = +0.34) .
Structural Influences on Reactivity
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Electron-withdrawing groups : Enhance alkene’s electrophilicity in cycloadditions and stabilize transition states in SNAr reactions .
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Chirality : Enantiomeric resolution studies show (R)- and (S)-isomers exhibit distinct reaction rates with chiral catalysts (e.g., β-cyclodextrin derivatives) .
Spectroscopic Characterization
Scientific Research Applications
Photocatalysis
Recent studies have highlighted the use of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol as a photocatalyst in photoredox reactions. It has been utilized in the formation of various organic compounds under visible light irradiation, showcasing its potential in green chemistry applications. The compound's ability to facilitate electron transfer processes makes it valuable for synthesizing complex organic molecules .
Enantioselective Separation
The compound has demonstrated significant enantioselectivity in chromatographic separations. Research indicates that its incorporation into chiral stationary phases (CSPs) enhances the resolution of racemic mixtures, particularly for aryl alcohols and flavonoids. The introduction of electron-withdrawing groups like chlorine and fluorine on the phenyl ring has been shown to improve enantioselectivity due to increased π–π interactions during the separation process .
Table 1: Enantioselectivity Performance of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol in Chromatography
| Compound | R Value | CSP Used |
|---|---|---|
| 1-(4-Chlorophenyl)but-3-en-1-ol | 13.7 | CCC3M4-CSP |
| Flavanone | 5 | CCC3M4-CSP |
| Methoxyflavanone | 4 | CCC3M4-CSP |
The biological implications of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol have also been explored, particularly in drug design and development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies. Research has indicated potential applications in developing glucagon antagonists, which could be beneficial for metabolic disorders .
Case Study 1: Photocatalytic Activity
In a study examining the photocatalytic properties of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol, researchers found that under specific conditions (irradiation with a blue Kessil lamp), the compound facilitated the transformation of aldehydes into alcohols with high selectivity. This process underscores its utility in synthetic organic chemistry and highlights its role as an effective photocatalyst .
Case Study 2: Enantiomer Resolution
Another significant study focused on the enantiomeric resolution capabilities of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol when used in chiral chromatography. The results showed that this compound could achieve higher resolutions compared to traditional CSPs, particularly for racemates containing aryl alcohols. This finding is crucial for industries requiring high-purity enantiomers for pharmaceuticals .
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituents on the phenyl ring significantly modulate the compound’s behavior. Key analogs include:
| Compound Name | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol | 4-Cl, 3-F | Strong electron-withdrawing | Moderate steric bulk |
| (R)-1-(4-Methoxyphenyl)but-3-en-1-ol | 4-OCH3 | Electron-donating (resonance) | Moderate bulk (OCH3 group) |
| 1-(4-Chlorophenyl)but-3-en-1-ol | 4-Cl | Electron-withdrawing | Minimal steric hindrance |
| 1-(3-Chlorophenyl)but-3-en-1-ol | 3-Cl | Electron-withdrawing (less resonance) | Increased meta-substitution |
| 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol | 3-CF3 | Strong electron-withdrawing (inductive) | High steric bulk |
Key Observations :
- The 4-Cl,3-F substitution in the target compound creates a unique electronic profile, enhancing electrophilicity at the hydroxyl-bearing carbon compared to methoxy or methyl analogs.
Key Observations :
- The target compound’s bioreduction achieves near-perfect enantiomeric excess (99.5% ee), attributed to the compatibility of the Cl/F-substituted substrate with ketoreductase enzymes .
- Methoxy-substituted analogs show slightly lower ee (95–96%), possibly due to steric or electronic mismatches with the enzyme active site .
Key Observations :
- The Cl/F substitution in the target compound is critical for its role in ERK inhibitor synthesis, likely due to enhanced binding affinity to kinase domains .
- Methoxy-substituted analogs show immunostimulant activity, suggesting that electron-donating groups favor interactions with immune receptors .
Crystallographic and Hydrogen-Bonding Behavior
Substituents influence molecular packing and intermolecular interactions:
- Target Compound : The Cl and F atoms may participate in halogen bonding or weak C–H···F interactions, affecting crystal lattice stability .
Biological Activity
1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, including its synthesis, structure-activity relationships (SAR), and specific biological effects.
Synthesis and Structural Characteristics
The synthesis of 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol typically involves the modification of phenolic compounds through various organic reactions, including nucleophilic substitutions and elimination reactions. The incorporation of a double bond adjacent to the aromatic ring enhances its reactivity and biological interactions, primarily through π–π interactions with biological macromolecules .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds related to 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol. For instance, derivatives with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some related compounds were reported as follows:
| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that modifications to the phenyl ring can significantly enhance anti-inflammatory activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives exhibited minimum inhibitory concentration (MIC) values indicating their effectiveness against various bacterial strains:
| Compound | MIC (μg/mL) |
|---|---|
| 4-Chloro-3-fluoro | 5 |
| p-Bromo phenyl | 4 |
| p-Fluoro phenyl | 2.5 |
These findings suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds .
Anticancer Potential
Research into the anticancer properties of phenolic compounds has shown that structural modifications can lead to increased cytotoxicity against cancer cell lines. For example, compounds similar to 1-(4-Chloro-3-fluorophenyl)but-3-en-1-ol have demonstrated promising results in inhibiting tumor growth in vitro, suggesting potential for further development as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the position and type of substituents on the phenyl ring significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups such as chlorine and fluorine enhances lipophilicity and reactivity, which are crucial for interaction with biological targets .
Case Studies
A notable study examined a series of halogenated phenolic compounds where it was found that increasing halogenation led to improved bioactivity against several pathogens and inflammatory markers. The study highlighted how structural features like double bonds and halogen substitutions could be optimized for enhanced activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
